MAGE-3 (114-122)

Cancer immunotherapy Antigen processing Proteasome subtypes

Standard MAGE-A3 epitopes exhibit cross-reactivity with MAGE-A12/A2/A6 family members and variable proteasome processing, confounding immune monitoring. MAGE-3 (114-122) (AELVHFLLL) solves this by being exclusively produced by immunoproteasomes and intermediate proteasomes-not standard proteasomes-enabling unambiguous CTL detection. Key advantages: • Epitope-resolved monitoring without MAGE-A family cross-reactivity • Built-in CD4+ helper epitope (114-127) for enhanced CTL priming in HLA-DR13+ populations • Validated for ELISPOT, tetramer, and intracellular cytokine assays

Molecular Formula
Molecular Weight
Cat. No. B1575062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (114-122)
SynonymsMelanoma-associated antigen 3 (114-122); MAGE-3 (114-122)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (114-122) Technical Baseline


MAGE-3 (114-122) (sequence AELVHFLLL) is a 9‑amino acid HLA‑A*02:01‑restricted T‑cell epitope derived from the tumor‑specific protein Melanoma‑associated antigen 3 . This peptide is naturally processed and presented as a cytotoxic T‑lymphocyte (CTL) epitope on MAGE‑3‑expressing tumor cells [1]. It is produced by both the immunoproteasome and intermediate proteasomes, but not by the standard proteasome—a processing restriction that distinguishes it from other MAGE‑derived epitopes and influences its antigen presentation profile in tumor microenvironments [2].

MAGE-3 (114-122) Non-Interchangeability


Despite their sequential proximity and common MAGE‑A3 protein origin, MAGE‑3‑derived epitopes exhibit non‑equivalent processing dependencies, HLA restriction patterns, and cross‑reactivity profiles that preclude simple substitution. MAGE‑3 (114-122) (AELVHFLLL) differs fundamentally from the more widely studied MAGE‑3 (112‑120) epitope (KVAELVHFL) in both amino acid composition and proteasome processing requirements [1]. Unlike MAGE‑3 (112‑120), which is produced by standard proteasomes, MAGE‑3 (114‑122) is produced exclusively by immunoproteasomes and intermediate proteasomes—a processing dependency that directly affects epitope presentation in tumors with varying proteasome subtype expression [2]. Furthermore, MAGE‑3 (112‑120)–specific TCRs demonstrate varying degrees of cross‑recognition of MAGE‑A12 (KMAELVHFL), MAGE‑A2 (KMVELVHFL), and MAGE‑A6 (KVAKLVHFL) epitopes, whereas the cross‑reactivity landscape for MAGE‑3 (114‑122) remains distinct and less comprehensively characterized [3]. These mechanistic differences invalidate generic substitution assumptions and mandate epitope‑specific procurement based on experimental context.

MAGE-3 (114-122) Comparative Evidence


Proteasome Processing Dependency

MAGE-3 (114-122) (AELVHFLLL) is produced exclusively by the immunoproteasome and intermediate proteasomes, whereas MAGE-3 (112-120) (KVAELVHFL) is produced by the standard proteasome [1]. In vitro digestion assays with purified proteasome subtypes demonstrated that MAGE-3 (114-122) is efficiently generated by intermediate proteasomes (both β1i-β5i and β5i‑only subtypes) and the immunoproteasome, but not by the standard proteasome [2]. In contrast, standard‑proteasome‑dependent epitopes such as Melan‑A(26‑35) and tyrosinase(369‑377) are not produced by intermediate proteasomes [3].

Cancer immunotherapy Antigen processing Proteasome subtypes T-cell epitope

Sequence and Cross-Reactivity Profile

MAGE-3 (114-122) (AELVHFLLL) is structurally distinct from the HLA‑A*02:01‑restricted MAGE‑3 (112‑120) epitope (KVAELVHFL), differing in sequence at positions 1–2 (AE vs. KV) and position 9 (L vs. L) [1]. Published TCR cross‑reactivity data for MAGE‑3 (112‑120) show recognition of MAGE‑A12 (KMAELVHFL, 1‑residue difference), MAGE‑A2 (KMVELVHFL, 2‑residue difference), and MAGE‑A6 (KVAKLVHFL, 2‑residue difference) with graded affinity [2]. For MAGE-3 (114-122), homologous MAGE‑A family cross‑reactivity has not been systematically quantified in peer‑reviewed literature; current evidence supports its use as an epitope‑specific reagent for focused CD8⁺ T‑cell studies in HLA‑A*02:01 contexts without documented confounding cross‑family recognition.

TCR cross-reactivity MAGE-A family Epitope specificity Adoptive cell therapy

Overlapping CD4⁺ Epitope in HLA-DR13

The region encompassing MAGE-3 (114-122) contains a nested CD4⁺ T‑cell epitope, MAGE‑3(114‑127), which is presented by HLA‑DR13 molecules to CD4⁺ T lymphocytes [1]. This overlapping Class I/Class II epitope architecture is not shared by the MAGE‑3 (112‑120) epitope, which is exclusively a Class I‑restricted peptide. The HLA‑DR13 allele is expressed in approximately 20% of the Caucasian population [2].

CD4+ T-cell epitope HLA-DR13 Class II MHC Cancer vaccine

MAGE-3 (114-122) Application Scenarios


Immunoproteasome-Dependent Antigen Presentation

Use MAGE-3 (114-122) as a positive‑control epitope for immunoproteasome‑dependent antigen processing. Because this peptide is produced exclusively by immunoproteasomes and intermediate proteasomes but not by standard proteasomes [1], it serves as a specific probe to assess whether tumor cells or antigen‑presenting cells express functional immunoproteasome activity. This application is directly supported by the proteasome subtype processing data presented in Section 3, Evidence Item 1.

Coordinated T-Cell Vaccine Design

Select the MAGE-3 (114-122) region for vaccine constructs requiring concurrent HLA Class I and Class II epitope presentation. The overlapping CD4⁺ T‑cell epitope MAGE-3(114-127) presented by HLA-DR13 [2] provides built‑in CD4⁺ helper function in HLA-DR13‑positive individuals (~20% of Caucasian populations), potentially enhancing CD8⁺ CTL priming compared to Class I‑only epitopes such as MAGE-3 (112-120).

Epitope-Specific CD8⁺ T-Cell Monitoring

Employ MAGE-3 (114-122) as a discrete monitoring reagent in ELISPOT, intracellular cytokine staining, or tetramer assays to enumerate MAGE‑A3‑specific CD8⁺ T‑cell responses in HLA‑A*02:01⁺ patients receiving MAGE‑A3‑targeted vaccines or adoptive T‑cell therapies. The distinct sequence (AELVHFLLL) relative to MAGE-3 (112-120) (KVAELVHFL) permits epitope‑resolved immune monitoring without confounding signals from cross‑reactive MAGE‑A family members.

TCR Engineering for Defined Cross-Reactivity

Use MAGE-3 (114-122) as a target epitope for TCR discovery and engineering programs where the broader MAGE‑A family cross‑reactivity profile associated with MAGE-3 (112-120) [3] is undesirable. The lack of documented cross‑recognition of MAGE‑A12, MAGE‑A2, or MAGE‑A6 by MAGE-3 (114-122)–specific TCRs may reduce the risk of off‑target tissue recognition in adoptive cell therapy applications, though empirical validation remains necessary.

Technical Documentation Hub

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12 linked technical documents
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